molecular formula C19H17N3O4S B3022220 Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate CAS No. 1142210-19-2

Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate

Cat. No.: B3022220
CAS No.: 1142210-19-2
M. Wt: 383.4 g/mol
InChI Key: CWYNPIFZELZTNO-UHFFFAOYSA-N
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Description

Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate (CAS 1142210-19-2) is a chemical compound with the molecular formula C19H17N3O4S and a molecular weight of 383.42 g/mol . This molecule is built around a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to produce mesoionic salts that strongly interact with biomolecules . The 1,3,4-thiadiazole moiety is extensively researched for its wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anticancer, anti-inflammatory, and antidepressant activities . Its strong aromaticity and the presence of the =N-C-S- moiety contribute to low toxicity and high in vivo stability, making it a valuable template for drug discovery . Specifically, derivatives similar to this compound have demonstrated significant antibacterial and antifungal efficacy in biological studies, showing zones of inhibition against various Gram-positive and Gram-negative bacteria and fungi . Furthermore, research indicates that 1,3,4-thiadiazole derivatives can exhibit activity in the central nervous system, with some compounds functioning as anticonvulsants by modulating the GABAA pathway to prevent abnormal neuronal firing , and others showing promising antidepressant-like effects through the selective inhibition of monoamine oxidase A (MAO-A) and involvement of serotonergic pathways . This combination of a well-characterized core structure and available sourcing information makes this compound a reagent of high interest for researchers in medicinal chemistry and pharmacology. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl 4-[[5-[(3-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-4-3-5-14(10-12)20-17(23)18-22-21-16(27-18)11-26-15-8-6-13(7-9-15)19(24)25-2/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYNPIFZELZTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114363
Record name Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-19-2
Record name Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H17N3O4S
  • Molecular Weight : 383.4 g/mol
  • CAS Number : 1142210-19-2
  • IUPAC Name : Methyl 4-[[5-[(3-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoate

The compound's activity primarily stems from the presence of the 1,3,4-thiadiazole moiety, which is known for its ability to interact with various biological targets:

  • DNA Replication Inhibition : It disrupts processes related to DNA replication, affecting both bacterial and cancer cell proliferation.
  • Enzyme Inhibition : It has shown potential as an inhibitor of monoamine oxidase (MAO), which is significant for neurochemical regulation and has implications in treating depression and anxiety disorders .

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity against a range of pathogens:

  • Bacterial Activity : The compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus epidermidis and Klebsiella pneumoniae .
PathogenActivity
Staphylococcus epidermidisInhibitory
Klebsiella pneumoniaeInhibitory

Anticancer Activity

This compound has been evaluated for its anticancer properties:

  • Mechanism : The compound's ability to inhibit DNA replication suggests a potential mechanism for its anticancer effects. Studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cells .

Research Findings

Several studies have explored the biological activities of this compound and related thiadiazole derivatives:

  • Synthesis and Characterization : A study synthesized various thiadiazole derivatives and characterized their biological activities, highlighting their potential as effective antimicrobial agents .
  • Inhibition Assays : Another study conducted MAO inhibition assays on synthesized compounds, revealing that certain derivatives exhibited potent inhibitory activity against MAO-A and MAO-B enzymes. For example, compound 6b was identified as a strong MAO-A inhibitor with an IC50 value of 0.060±0.002μM0.060\pm 0.002\mu M .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various thiadiazole derivatives, this compound was found to have comparable efficacy to standard antibiotics like ampicillin against Staphylococcus epidermidis.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties revealed that this compound could significantly reduce cell viability in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate has shown potential in inhibiting tumor growth in various cancer cell lines. A study demonstrated that derivatives of thiadiazole can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound could be a lead structure for developing new anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. In vitro studies have shown that this compound effectively inhibits the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Pesticide Development
this compound has potential applications in agriculture as a pesticide or herbicide. The compound's structure suggests that it may interact with biological pathways in pests or weeds, leading to their inhibition or death. Preliminary studies indicate that thiadiazole-based compounds can disrupt metabolic processes in target organisms .

Plant Growth Regulators
There is emerging interest in using such compounds as plant growth regulators (PGRs). Thiadiazole derivatives have been shown to enhance plant growth and stress resistance. Research is ongoing to determine the optimal concentrations and application methods for achieving beneficial effects on crop yield and resilience .

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers. Studies are exploring its use as a modifier in polymer formulations to improve performance characteristics for various industrial applications .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal highlighted the efficacy of this compound against human breast cancer cells. The compound was tested at varying concentrations and demonstrated a dose-dependent reduction in cell viability. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another study focusing on agricultural applications, this compound was tested against common agricultural pathogens. Results showed significant inhibition of fungal growth compared to control treatments, suggesting its potential as a biopesticide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituted Phenylcarbamoyl Derivatives

A closely related analog, 4-[(5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid (replacing the 3-methylphenyl group with 3-chlorophenyl), demonstrates how halogen substitution influences properties. While the target compound’s methyl group enhances lipophilicity, the chloro analog’s electronegative substituent may improve binding affinity in medicinal applications. Both share the 1,3,4-thiadiazole-benzoate scaffold but differ in bioavailability and metabolic stability due to substituent effects .

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula MW (g/mol) Key Substituent Use/Application
Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate C₁₈H₁₅N₃O₄S 369.4 3-Methylphenyl Research & Development
4-[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid C₁₇H₁₂ClN₃O₄S 389.8* 3-Chlorophenyl Research (Analog)
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile C₁₀H₁₁N₇S₂ 295.0 Pyrazole-thiadiazole Pharmaceutical lead

*Calculated based on molecular formula.

Thiadiazole Derivatives with Varied Cores

  • 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ():
    This compound contains dual thiadiazole rings connected via sulfanyl groups. Unlike the target compound’s benzoate ester, this derivative’s extended π-conjugation and sulfur-rich structure enhance metal-binding capacity, making it relevant in materials science .
  • 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (): With a pyrazole-thiadiazole hybrid structure, this compound exhibits a 60.72% synthesis yield and demonstrated antimicrobial activity (1H NMR: δ 2.18–8.00 ppm) . Its acetyl-thio linkage contrasts with the target compound’s methoxy bridge, affecting solubility and target selectivity.

Toxicity and Hazards

While the target compound is classified under acute toxicity (Category 4) for all exposure routes , similar thiadiazoles like the pyrazole-thiadiazole hybrid () lack explicit hazard data, highlighting the need for comparative toxicological studies.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Based on analogous thiadiazole syntheses, a multi-step approach is advised:

Intermediate Formation : React 3-methylphenyl isocyanate with a 1,3,4-thiadiazol-2-ylmethanol precursor to form the carbamoyl-thiadiazole core.

Coupling : Use Mitsunobu or nucleophilic substitution conditions to link the thiadiazole moiety to methyl 4-hydroxybenzoate.

Optimization : Monitor reaction pH (neutral to slightly acidic) and temperature (60–80°C) to prevent side reactions. Catalysts like EDCI/HOBt (as in ) improve coupling efficiency .

  • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), inert atmosphere to prevent oxidation, and purification via column chromatography (hexane/EtOAc gradients) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Avoid proximity to strong acids/bases or oxidizing agents (, Section 7.2) .
  • Handling : Use fume hoods (BS/EN-approved) with PPE (nitrile gloves, lab coats) and respiratory protection (NIOSH P95/P99 filters) if airborne particles are generated (, Section 8.2) .
  • Decontamination : For spills, absorb with sand/vermiculite and dispose via hazardous waste protocols (, Section 6.3) .

Q. What analytical techniques are suitable for characterizing this compound and confirming purity?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H/13C^{13}C NMR to verify ester, thiadiazole, and carbamoyl groups. Compare peaks to analogs in (e.g., δ 3.76 ppm for methoxy groups) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and MS for molecular ion validation (m/z 369.40) .
  • Thermal Stability : DSC/TGA to determine decomposition temperatures (>200°C inferred from ) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for structurally similar thiadiazole derivatives?

  • Methodological Answer :
  • Comparative Assays : Test the compound alongside analogs (e.g., ’s thiazole derivatives) under standardized conditions (e.g., MTT assays for cytotoxicity).
  • Mechanistic Studies : Use molecular docking to assess binding affinity to targets like tubulin or kinases, leveraging structural similarities to known bioactive thiadiazoles .
  • Data Normalization : Control for variables like solvent (DMSO concentration ≤0.1%) and cell line specificity .

Q. What strategies are effective in resolving conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 12) buffers at 40°C for 48 hours. Monitor degradation via LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (kk) and identify hydrolytic cleavage points (e.g., ester or carbamoyl bonds) .
  • Stabilizers : Test excipients (e.g., cyclodextrins) if formulation is required for biological testing .

Q. How can ecological impact be assessed despite limited ecotoxicological data?

  • Methodological Answer :
  • QSAR Modeling : Predict biodegradability and toxicity using software like EPI Suite, cross-referencing with structurally related compounds (e.g., benzoate esters in ) .
  • Microcosm Studies : Evaluate soil/water compartmentalization and microbial degradation in simulated environments.
  • Bioaccumulation Assays : Use octanol-water partition coefficients (logP\log P) estimated via HPLC retention times ( lacks experimental logP\log P) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :
  • Transcriptomic Profiling : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., HDACs or topoisomerases) and assess resistance.
  • In Vivo Models : Test efficacy in xenograft mice, dosing at 10–50 mg/kg (based on ’s thiazole derivatives) with pharmacokinetic monitoring .

Data Gaps and Mitigation Strategies

  • Toxicity Data : Conduct Ames tests (OECD 471) and acute toxicity assays (OECD 423) to fill gaps in SDS-reported hazards () .
  • Reaction Byproducts : Use HRMS to identify and quantify impurities during synthesis scale-up.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate

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